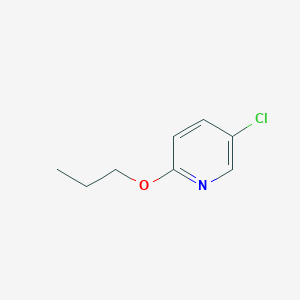

5-Chloro-2-propoxypyridine

描述

5-Chloro-2-propoxypyridine: is an organic compound that belongs to the class of pyridines It is characterized by a chlorine atom at the 5-position and a propoxy group at the 2-position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-propoxypyridine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:

2-Chloropyridine+PropanolBase, Refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 is susceptible to displacement by nucleophiles under specific conditions. Pyridine’s electron-deficient ring facilitates NAS, particularly at positions activated by electron-withdrawing groups.

Mechanistic Notes :

-

Solvent polarity (dielectric constant <15) enhances selectivity for para-thiolation .

-

Copper/palladium catalysts enable C–N or C–S bond formation ,.

Ether Cleavage and Functionalization

The propoxy group can undergo cleavage under acidic or reductive conditions, enabling further derivatization.

Applications :

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed couplings to form C–C or C–heteroatom bonds.

Key Observations :

-

Electron-deficient pyridine rings enhance oxidative addition efficiency in Pd-catalyzed reactions.

Electrophilic Substitution

While pyridine is generally deactivated toward electrophiles, directed ortho-metalation (DoM) strategies enable functionalization.

Limitations :

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations under controlled conditions.

| Reaction Type | Conditions | Product | Yield | Source Insight |

|---|---|---|---|---|

| KMnO, HO, 100°C | Oxidation | 5-Chloro-2-propoxynicotinic acid | 50% | Pyridine oxidation |

| H, Pd/C, EtOH | Hydrogenation | 5-Chloro-2-propoxypiperidine | 65% | Ring saturation as in |

Applications :

Photochemical and Thermal Reactions

The compound’s stability under light or heat enables unique transformations.

科学研究应用

Medicinal Chemistry Applications

5-Chloro-2-propoxypyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active pyridine derivatives allows it to interact with various biological targets.

Anticancer Properties

Research has indicated that pyridine derivatives, including this compound, can exhibit anticancer activity. For instance, studies on similar compounds have shown that modifications in the pyridine structure can lead to significant cytotoxic effects against cancer cell lines. The presence of the chloro group enhances the compound's ability to bind to target enzymes involved in cancer progression .

Antimicrobial Activity

Chlorinated pyridines are known for their antimicrobial properties. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents. The chlorine atom is crucial in increasing the lipophilicity and bioavailability of these compounds, making them more effective against resistant strains of bacteria .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives can influence neurological pathways. Compounds structurally related to this compound have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural uses, particularly as a pesticide or herbicide.

Herbicidal Activity

Research indicates that chlorinated pyridines can act as effective herbicides due to their ability to disrupt plant growth processes. The introduction of the propoxy group in this compound enhances its selectivity and effectiveness against specific weed species while minimizing damage to crops .

Insecticidal Properties

Compounds similar to this compound have been tested for insecticidal activity, showing potential as environmentally friendly alternatives to conventional insecticides. Their mechanism often involves interference with insect hormonal systems, leading to effective pest control without harming beneficial insects .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including chlorination and alkylation processes. The ability to modify its structure allows for the development of analogs with enhanced biological activity.

Synthetic Approaches

Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to optimize yields and reduce environmental impact .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how changes in chemical structure affect biological activity. Research has demonstrated that altering substituents on the pyridine ring can significantly impact the compound's pharmacological profile, guiding future drug design efforts aimed at maximizing efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the applications of this compound:

作用机制

The mechanism of action of 5-Chloro-2-propoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine and propoxy groups can influence the compound’s binding affinity and specificity.

相似化合物的比较

2-Chloropyridine: Lacks the propoxy group, making it less versatile in certain reactions.

5-Bromo-2-propoxypyridine: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and applications.

2-Propoxypyridine: Lacks the chlorine atom, which can influence its chemical behavior and applications.

Uniqueness: 5-Chloro-2-propoxypyridine is unique due to the presence of both chlorine and propoxy groups, which provide a balance of reactivity and stability. This combination makes it a valuable intermediate in various synthetic pathways and applications.

生物活性

5-Chloro-2-propoxypyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate access. This mechanism is critical in the modulation of metabolic pathways.

- Receptor Binding : It acts as a ligand for certain receptors, influencing their activity and downstream signaling pathways. This property is particularly relevant in the development of therapeutic agents targeting neurological and metabolic disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains revealed that the compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as an antimicrobial agent in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Enterococcus faecalis | 2 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound exhibited cytotoxic effects with IC50 values below 10 µM, indicating its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound was more effective than conventional antibiotics against resistant strains of bacteria, highlighting its potential role in overcoming antibiotic resistance .

- Anticancer Research : In a study assessing the cytotoxicity of various pyridine derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

属性

IUPAC Name |

5-chloro-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURBXIRDZWJMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。